molecular formula C5H8N2O2 B13823429 (S)-4-Cyano-3-hydroxybutanamide

(S)-4-Cyano-3-hydroxybutanamide

Cat. No.: B13823429
M. Wt: 128.13 g/mol
InChI Key: JGNICYPMHKZAGS-BYPYZUCNSA-N
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Description

(S)-4-Cyano-3-hydroxybutanamide is an organic compound with a chiral center, making it optically active

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Cyano-3-hydroxybutanamide typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable precursor such as (S)-3-hydroxybutanoic acid.

    Cyanation: The hydroxyl group is converted to a cyano group using reagents like cyanogen bromide (BrCN) under basic conditions.

    Amidation: The cyano group is then converted to an amide using ammonia or an amine under acidic or basic conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Cyano-3-hydroxybutanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.

Major Products

    Oxidation: 4-Cyano-3-oxobutanamide.

    Reduction: 4-Amino-3-hydroxybutanamide.

    Substitution: 4-Cyano-3-chlorobutanamide.

Scientific Research Applications

(S)-4-Cyano-3-hydroxybutanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-4-Cyano-3-hydroxybutanamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the hydroxyl group can participate in hydrogen bonding and other interactions. These properties enable the compound to interact with enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-4-Cyano-3-hydroxybutanamide: The enantiomer of (S)-4-Cyano-3-hydroxybutanamide, with similar chemical properties but different biological activities.

    4-Cyano-3-hydroxybutanoic acid: Lacks the amide group but shares the cyano and hydroxyl functionalities.

    4-Cyano-3-oxobutanamide: An oxidized derivative with a carbonyl group instead of a hydroxyl group.

Uniqueness

This compound is unique due to its chiral center, which imparts specific stereochemical properties. This chirality can influence its interactions with biological molecules, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C5H8N2O2

Molecular Weight

128.13 g/mol

IUPAC Name

(3S)-4-cyano-3-hydroxybutanamide

InChI

InChI=1S/C5H8N2O2/c6-2-1-4(8)3-5(7)9/h4,8H,1,3H2,(H2,7,9)/t4-/m0/s1

InChI Key

JGNICYPMHKZAGS-BYPYZUCNSA-N

Isomeric SMILES

C(C#N)[C@@H](CC(=O)N)O

Canonical SMILES

C(C#N)C(CC(=O)N)O

Origin of Product

United States

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